molecular formula C8H9BrO2S B1286490 2-(Methylsulfonyl)benzyl Bromide CAS No. 82657-74-7

2-(Methylsulfonyl)benzyl Bromide

Cat. No.: B1286490
CAS No.: 82657-74-7
M. Wt: 249.13 g/mol
InChI Key: ZBLBWTFICJOODX-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzyl Bromide is an organic compound with the molecular formula C8H9BrO2S. It is also known as 2-(bromomethyl)phenyl methyl sulfone. This compound is characterized by the presence of a benzyl bromide group attached to a methylsulfonyl group. It is a white to yellow solid at room temperature and is used in various chemical reactions and industrial applications .

Scientific Research Applications

2-(Methylsulfonyl)benzyl Bromide has a wide range of applications in scientific research:

Safety and Hazards

2-(Methylsulfonyl)benzyl Bromide is classified as causing severe skin burns and eye damage . It is advised to avoid breathing its dust or mist, and protective clothing, gloves, and eye/face protection should be worn when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylsulfonyl)benzyl Bromide can be synthesized through the bromination of 2-(methylsulfonyl)toluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)benzyl Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)benzyl Bromide is unique due to its combination of a benzyl bromide group and a methylsulfonyl group, which provides it with distinct reactivity and versatility in various chemical reactions. The presence of the bromide group makes it a more reactive electrophile compared to its chloride counterpart, and the ortho position of the methylsulfonyl group influences the compound’s steric and electronic properties .

Properties

IUPAC Name

1-(bromomethyl)-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBWTFICJOODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596507
Record name 1-(Bromomethyl)-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82657-74-7
Record name 1-(Bromomethyl)-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-methanesulfonylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of (2-methanesulfonyl-phenyl)methanol (735 mg, 3.99 mmol) in dry DCM (2 mL) at 0° C., add a solution of 1M phosphorous tribromide in DCM (6.0 mL, 6.0 mmol) and continue stirring for 1 h. Dilute with saturated aqueous NaHCO3, extract three times with ethyl ether, dry over anhydrous MgSO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (12:1) to provide the title compound as a white solid (950 mg, 97%).
Quantity
735 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
2 mL
Type
solvent
Reaction Step One
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Quantity
6 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 124 mg (0.57 mmol) of 2-(methylthio)-benzylbromide in 8.0 mL of methanol was added a solution of 702 mg of oxone in 7.0 mL of water. The solution was stirred for 4.5 h, concentrated in vacuo and purified by silica gel flash chromatography, eluting with 10% ethyl acetate/hexane to give 105 mg of the title compound. mass spec 249(M+). NMR (CDCl3): δ 3.25 (s, 3H), 5.07 (s, 2H), 7.50 (m, 1H), 7.60 (m, 2H), 8.05 (d, 1H).
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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